REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[Cl:17][CH2:18][Cl:19].[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:9][C:10]#[N:11])[cH:6][cH:7][cH:8]1)([F:12])[F:13].[I:14][CH3:15].[OH2:16]>>[F:1][C:2]([c:3]1[cH:4][c:5]([CH:9]([C:10]#[N:11])[CH3:18])[cH:6][cH:7][cH:8]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C#N)c1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |